molecular formula C19H20N4O4S B5794702 2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B5794702
M. Wt: 400.5 g/mol
InChI Key: ZWOLAHNJQNYPTK-UHFFFAOYSA-N
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Description

2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps. One common route starts with the preparation of the furan-2-yl-1,3,4-oxadiazole intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the coupling of this intermediate with 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5H)-Furanone
  • 5-Hydroxy-2-(5H)-furanone
  • 3,4,5-Substituted furan-2-(5H)-ones

Uniqueness

What sets 2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone apart is its combination of multiple functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-25-15-6-3-2-5-14(15)22-8-10-23(11-9-22)17(24)13-28-19-21-20-18(27-19)16-7-4-12-26-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOLAHNJQNYPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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